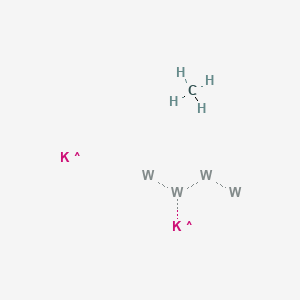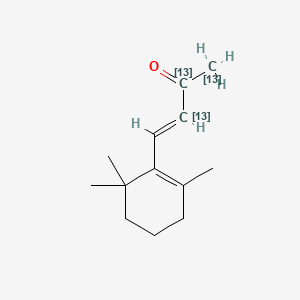
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone moiety labeled with carbon-13 isotopes at positions 1, 2, and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by methylation to introduce the three methyl groups.
Introduction of the Butenone Moiety: The butenone moiety is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.
Carbon-13 Labeling: The carbon-13 isotopes are incorporated using labeled precursors during the synthesis of the butenone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of labeled precursors in industrial settings requires careful handling and precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the butenone moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or reduce the double bond in the cyclohexene ring.
Substitution: Substitution reactions can occur at the methyl groups or the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced alkenes.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of labeled standards for analytical methods such as mass spectrometry.
Wirkmechanismus
The mechanism of action of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one depends on its specific application:
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, with the labeled carbon atoms providing insights into reaction mechanisms.
Biological Systems: The labeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets and pathways involved in its transformation.
Vergleich Mit ähnlichen Verbindungen
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: Similar structure but without carbon-13 labeling.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol: Similar structure with an alcohol group instead of a ketone.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness: The uniqueness of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one lies in its carbon-13 labeling, which allows for detailed mechanistic and metabolic studies that are not possible with its unlabeled counterparts. This labeling provides a powerful tool for researchers to trace the fate of the compound in various chemical and biological systems.
Eigenschaften
Molekularformel |
C13H20O |
|---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2+1,7+1,11+1 |
InChI-Schlüssel |
PSQYTAPXSHCGMF-SAKRTJKUSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=[13CH]/[13C](=O)[13CH3] |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


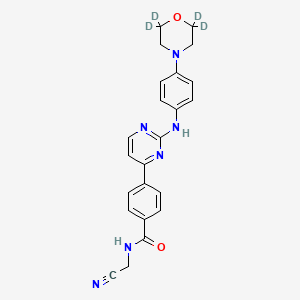
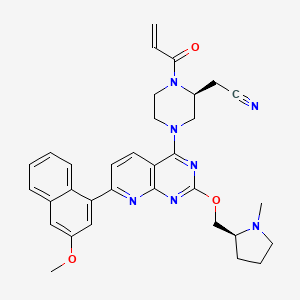
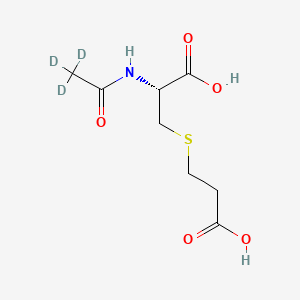
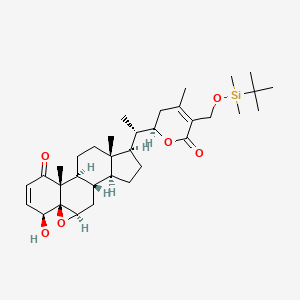

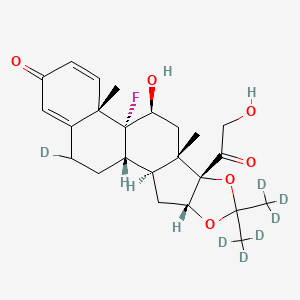
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)

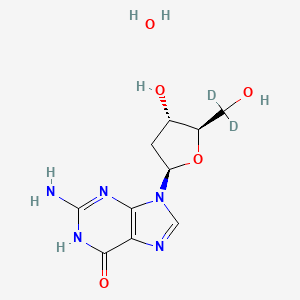

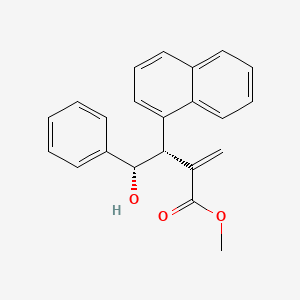
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

